MCAD Deficiency Newborn Screening: C10:1 Elevation Specificity Compared with C8, C10, and C6 Acylcarnitines
In a cohort of 45 MCAD-deficient patients identified through LC-MS/MS newborn screening, C10:1 was elevated in 39 of 45 patients (87%), compared with C10 elevation seen in only 19 of 45 patients (42%), demonstrating superior sensitivity of the unsaturated C10:1 marker versus its saturated C10 analog for MCADD detection [1]. The normal newborn reference range upper limit for C10:1 is <0.50 µmol/L, whereas for C10 it is <0.36 µmol/L [1]. In the same study, C8 (octanoylcarnitine) — the primary MCADD marker — showed a mean C8/C10 ratio of 9.8 ± 5.7 µmol/L in patients, further contextualizing C10:1's role as a secondary discriminatory marker [2].
| Evidence Dimension | Proportion of confirmed MCAD patients with elevated marker in newborn screening |
|---|---|
| Target Compound Data | C10:1 elevated in 39/45 patients (87%) |
| Comparator Or Baseline | C10 (decanoyl-L-carnitine) elevated in 19/45 patients (42%); C8 elevated in 45/45 patients (100%, primary marker) |
| Quantified Difference | C10:1 sensitivity exceeds C10 by 45 percentage points (87% vs. 42%); C8 remains the most sensitive primary marker |
| Conditions | LC-MS/MS newborn screening of dried blood spots; 45 genetically confirmed MCADD patients; normal reference limits: C10:1 <0.50 µmol/L, C10 <0.36 µmol/L, C8 0.31 µmol/L |
Why This Matters
For laboratories developing or validating newborn screening panels, C10:1 provides substantially higher detection sensitivity for MCAD deficiency than its saturated C10 analog, making it an essential — not optional — component of the acylcarnitine profile and directly impacting false-negative rates in screening programs.
- [1] Hindawi. Table 1: Medium-Chain Acyl-CoA Deficiency: Outlines from Newborn Screening, In Silico Predictions, and Molecular Studies. The Scientific World Journal. 2013; Article ID 625824. View Source
- [2] Ventura FV, Costa C, Rodrigues D, et al. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency. J Inherit Metab Dis. 2013;36(Suppl 1):S149. Published in Springer Link. View Source
